N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylprop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide typically involves the reaction of 2-chlorobenzyl chloride with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
823188-98-3 |
---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H14ClNO/c1-19(13-15-9-5-6-10-16(15)18)17(20)12-11-14-7-3-2-4-8-14/h2-10H,13H2,1H3 |
InChI Key |
ILNIOBIOPDUMNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.